(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the process of melanogenesis, which is the production of melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
The compound interacts with tyrosinase and inhibits its activity . It does this by forming three hydrogen bonds and a hydrophobic interaction with residues of tyrosinase . This interaction prevents tyrosinase from catalyzing the oxidation of tyrosine to melanin, thereby inhibiting melanogenesis .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway. By preventing the oxidation of tyrosine to melanin, the compound effectively reduces the production of melanin . This can have a significant impact on skin pigmentation and could potentially be used to treat pigmentation disorders .
Pharmacokinetics
The compound’s strong affinity with tyrosinase suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is a decrease in melanogenesis . This is due to its inhibitory effect on tyrosinase, which leads to a reduction in the production of melanin . This could potentially result in lighter skin pigmentation .
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylamino)benzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-21(2)14-10-8-13(9-11-14)18(24)20-19-22(12-17(23)25-3)15-6-4-5-7-16(15)26-19/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBKVFFVZKORSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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